molecular formula C12H16N2S B8761128 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 56717-31-8

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No.: B8761128
CAS No.: 56717-31-8
M. Wt: 220.34 g/mol
InChI Key: LVKSAIRUCDWULY-UHFFFAOYSA-N
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Description

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system with a carbothioamide group at the 8th position and additional methyl groups at the 3rd and 4th positions. The tetrahydro structure indicates that the quinoline ring is partially saturated, adding to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 3,4-dimethylquinoline with a suitable thiocarbonyl reagent. One common method is the reaction of 3,4-dimethylquinoline with carbon disulfide in the presence of a base, followed by reduction to yield the desired carbothioamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarbothioamide: Lacks the tetrahydro and dimethyl groups, resulting in different chemical properties.

    Tetrahydroquinolinecarbothioamide: Similar structure but without the dimethyl groups.

    Dimethylquinolinecarbothioamide: Similar structure but without the tetrahydro ring.

Uniqueness

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tetrahydro and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

56717-31-8

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C12H16N2S/c1-7-6-14-11-9(8(7)2)4-3-5-10(11)12(13)15/h6,10H,3-5H2,1-2H3,(H2,13,15)

InChI Key

LVKSAIRUCDWULY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(CCCC2=C1C)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the method described in Example 11 using di-isopropylamine (4.9 ml 0.034 mol) in benzene (50 ml), n-butyl lithium solution (9% w/v, 25 ml, 0.034 mol), 3,4-dimethyl-5,6,7,8-tetrahydroquinoline (5.65g, 0.034 mol) and trimethylsilyl isothiocyanate (4.9 ml, 0.038 mol) was obtained 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (0.4 g, 5%) m.p. 163-5° C.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5.65 g
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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